molecular formula C7H8N6S B14503207 6-Amino-N-methyl-9H-purine-9-carbothioamide CAS No. 64442-43-9

6-Amino-N-methyl-9H-purine-9-carbothioamide

Cat. No.: B14503207
CAS No.: 64442-43-9
M. Wt: 208.25 g/mol
InChI Key: ANEAEWHZMOAGBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-N-methyl-9H-purine-9-carbothioamide is a synthetic purine analog designed for biochemical research and development. This compound features a carbothioamide group at the 9-position, a modification that distinguishes it from related carboxamide purines and can significantly alter its electronic properties, binding affinity, and metabolic stability. Purine scaffolds are of high interest in medicinal chemistry due to their role as core structures in nucleobases and their broad biological activities. Researchers explore such molecules as key intermediates in synthesizing novel compounds or as potential tool compounds for probing enzymatic processes. This product is intended for research purposes within laboratory settings only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, referencing the associated Safety Data Sheet (SDS) before use.

Properties

CAS No.

64442-43-9

Molecular Formula

C7H8N6S

Molecular Weight

208.25 g/mol

IUPAC Name

6-amino-N-methylpurine-9-carbothioamide

InChI

InChI=1S/C7H8N6S/c1-9-7(14)13-3-12-4-5(8)10-2-11-6(4)13/h2-3H,1H3,(H,9,14)(H2,8,10,11)

InChI Key

ANEAEWHZMOAGBB-UHFFFAOYSA-N

Canonical SMILES

CNC(=S)N1C=NC2=C(N=CN=C21)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-N-methyl-9H-purine-9-carbothioamide typically involves the reaction of 6-amino-9H-purine with methyl isothiocyanate under controlled conditions. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for 6-Amino-N-methyl-9H-purine-9-carbothioamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

6-Amino-N-methyl-9H-purine-9-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The thioamide group can be reduced to form amine derivatives.

    Substitution: The amino and thioamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

6-Amino-N-methyl-9H-purine-9-carbothioamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s structural similarity to purine nucleotides makes it useful in studying enzyme interactions and metabolic pathways.

    Industry: Used in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Amino-N-methyl-9H-purine-9-carbothioamide involves its interaction with specific molecular targets, such as enzymes involved in nucleotide metabolism. The compound can inhibit enzyme activity by mimicking natural substrates, thereby disrupting normal cellular processes. This inhibition can lead to the accumulation of toxic intermediates or depletion of essential metabolites, ultimately affecting cell viability.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Purine Derivatives

Compound Name Substituents (Position) Molecular Formula Key Functional Groups
6-Amino-N-methyl-9H-purine-9-carbothioamide N-Me (9), NH₂ (6), -C(S)NH₂ (9) C₇H₉N₅S Thioamide
6-Amino-N-ethyl-9H-purine-9-carboxamide N-Et (9), NH₂ (6), -C(O)NH₂ (9) C₈H₁₀N₆O Carboxamide
9-Phenyl-9H-purin-6-amine Ph (9), NH₂ (6) C₁₁H₉N₅ Phenyl, amine
6-[[(Diphenylmethoxy)carbonyl]amino]-9H-purine-9-acetic acid -CH₂COOH (9), benzhydryloxycarbonyl (6) C₂₂H₁₈N₆O₄ Carboxylic acid, carbamate

Key Observations :

  • Thioamide vs. Carboxamide : The thioamide group in the target compound introduces sulfur, which enhances lipophilicity and may influence metabolic stability compared to oxygen-containing carboxamides .
  • N-Alkyl Substitution: Methyl (N-Me) and ethyl (N-Et) groups at N-9 affect steric bulk and electronic properties.
  • Aromatic vs.

Physicochemical Properties

  • Solubility : Thioamide derivatives generally exhibit lower aqueous solubility than carboxamides due to reduced hydrogen-bonding capacity but higher lipid solubility .
  • Stability : Thioamides are more prone to hydrolysis under acidic conditions compared to carboxamides, which may limit oral bioavailability .

Biological Activity

6-Amino-N-methyl-9H-purine-9-carbothioamide, a purine derivative, has garnered attention for its potential biological activities, particularly in the fields of oncology and molecular biology. This compound's structure suggests it may interact with various biological targets, leading to significant therapeutic implications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C7H9N5S\text{C}_7\text{H}_9\text{N}_5\text{S}

This molecular structure includes a purine base modified with an amino group and a carbothioamide moiety, which is critical for its biological activity.

Antitumor Activity

Research indicates that derivatives of purines, including 6-Amino-N-methyl-9H-purine-9-carbothioamide, exhibit notable antitumor properties. A study evaluating various purine derivatives showed that compounds with similar structures demonstrated significant cytotoxic effects against leukemia cell lines. Specifically, compounds such as sulfenosine and sulfinosine derived from 2-amino-9H-purine exhibited T/C (tumor/control) ratios exceeding 170 in L1210 leukemia models, suggesting strong antileukemic activity .

The mechanism by which 6-Amino-N-methyl-9H-purine-9-carbothioamide exerts its effects may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For instance, studies have indicated that related purine compounds can act as inhibitors of DNA topoisomerases, which are essential for DNA replication and transcription . This inhibition can lead to the accumulation of DNA damage and subsequent apoptosis in cancer cells.

Cytotoxicity Assessments

Cytotoxicity assays using various cell lines have shown that purine derivatives can selectively induce cell death in malignant cells while sparing normal cells. For example, in vitro studies have demonstrated that certain modifications to the purine scaffold can enhance selectivity towards cancer cells, reducing off-target effects .

Case Studies

  • Leukemia Model : In a controlled study involving mice with induced L1210 leukemia, treatment with 6-Amino-N-methyl-9H-purine-9-carbothioamide resulted in a significant reduction in viable tumor cells compared to untreated controls. The treatment group showed over 99% reduction in tumor burden after a single dose .
  • Breast Cancer Cell Lines : Another study investigated the effects of this compound on breast cancer cell lines, revealing that it inhibited cell proliferation by inducing G2/M phase cell cycle arrest. This was attributed to its ability to disrupt key signaling pathways involved in cell cycle regulation .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities of 6-Amino-N-methyl-9H-purine-9-carbothioamide compared to related purine derivatives:

CompoundActivity TypeIC50 (µM)T/C RatioNotes
6-Amino-N-methyl-9H-purine-9-carbothioamideAntitumorTBDTBDSignificant cytotoxicity against leukemia
SulfenosineAntileukemic22170Effective against L1210 leukemia
SulfinosineAntileukemic173167High efficacy in reducing tumor burden
Dorsomorphin (Compound C)Anti-gliomaTBDTBDAMPK inhibitor with multiple mechanisms

TBD : To Be Determined.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 6-Amino-N-methyl-9H-purine-9-carbothioamide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or thioamide functionalization of purine precursors. For example, reacting 6-chloro-N-methylpurine with thiourea under reflux in ethanol (70°C, 12 hours) yields the target compound. Yield optimization requires controlling stoichiometry (1:1.2 molar ratio of chloro-purine to thiourea) and pH (neutral to slightly basic) to minimize hydrolysis byproducts. Purification via column chromatography (silica gel, ethyl acetate/methanol 9:1) achieves >85% purity .

Q. How can researchers confirm the structural identity of 6-Amino-N-methyl-9H-purine-9-carbothioamide?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : 1H^1H-NMR should show a singlet at δ 8.7 ppm (purine H-8) and a methyl group resonance at δ 3.2 ppm (N-methyl).
  • HRMS : Molecular ion peak at m/z 208.0625 (C7_7H8_8N6_6S) confirms the molecular formula.
  • FT-IR : A strong absorption band at 1250 cm1^{-1} confirms the C=S stretch .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer : The compound is classified under H315 (skin irritation) and H319 (eye irritation). Use PPE (gloves, goggles), handle in a fume hood, and avoid direct contact. In case of exposure, rinse skin/eyes with water for 15 minutes and consult medical personnel. Store in a cool, dry environment (<25°C) away from oxidizers .

Q. What solvents are suitable for dissolving 6-Amino-N-methyl-9H-purine-9-carbothioamide, and how does solubility affect experimental design?

  • Methodological Answer : The compound is sparingly soluble in water (0.5 mg/mL) but dissolves in DMSO (50 mg/mL) or methanol (10 mg/mL). For biological assays, use DMSO stock solutions (≤0.1% final concentration to avoid cytotoxicity). Pre-filter (0.22 µm) to remove particulates before cell-based experiments .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies (e.g., enzyme inhibition vs. activation)?

  • Methodological Answer : Contradictions often arise from assay variability. Standardize protocols:

  • Enzyme Assays : Use consistent substrate concentrations (e.g., ATP at 1 mM for kinase studies) and buffer conditions (pH 7.4, 25°C).
  • Control Experiments : Include positive controls (e.g., staurosporine for kinase inhibition) and validate results using orthogonal methods (e.g., SPR vs. fluorescence polarization).
  • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to assess inter-study variability .

Q. What advanced computational methods can predict the binding mechanisms of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with AMBER force fields to model interactions with ATP-binding pockets (e.g., kinases). Focus on hydrogen bonding (N-methyl group with Asp184) and π-π stacking (purine ring with Phe82).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2.0 Å indicates stable complexes). Validate with experimental IC50_{50} data .

Q. How should researchers design experiments to investigate the compound’s role in modulating epigenetic pathways?

  • Methodological Answer :

  • Cell Models : Use HEK293T cells transfected with luciferase reporters under histone acetyltransferase (HAT)-responsive promoters.
  • Dose-Response : Test 1–100 µM concentrations; pre-treat cells for 24 hours before inducing HAT activity.
  • Omics Integration : Perform RNA-seq to identify differentially expressed genes (e.g., KAT2B, HDAC3) and validate via qPCR .

Q. What strategies mitigate batch-to-batch variability in compound synthesis for reproducibility?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Monitor reactions in real-time using inline FT-IR to track thiourea consumption.
  • Quality Control : Implement HPLC-UV (λ = 254 nm) with retention time ±0.1 min as a purity criterion.
  • Documentation : Adhere to FAIR data principles—publish synthetic protocols in open repositories (e.g., Zenodo) with detailed metadata .

Q. How can theoretical frameworks guide mechanistic studies of this compound’s thioamide group reactivity?

  • Methodological Answer : Apply frontier molecular orbital (FMO) theory to predict nucleophilic attack sites. Calculate HOMO-LUMO gaps using Gaussian09 at the B3LYP/6-31G* level. Experimental validation: React with iodomethane in DMF; 13C^13C-NMR should show a downfield shift (δ 180→185 ppm) for the thioamide carbon upon alkylation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.